molecular formula C7H5BrClFO B1372931 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene CAS No. 909122-18-5

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene

Cat. No.: B1372931
CAS No.: 909122-18-5
M. Wt: 239.47 g/mol
InChI Key: QVRJTVSQKSSESZ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene (C₇H₅BrClFO, MW 239.45) is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents at positions 1, 3, 2, and 4, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The methoxy group at position 4 enhances electron density at the aromatic ring, while the halogens (Br, Cl, F) act as electron-withdrawing groups, creating a polarized framework that influences reactivity and regioselectivity in further functionalization .

Properties

IUPAC Name

1-bromo-3-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJTVSQKSSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697196
Record name 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909122-18-5
Record name 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination, chlorination, and fluorination of methoxybenzene under controlled conditions. The reaction typically proceeds as follows:

    Bromination: Methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Fluorination: Finally, the chlorinated product undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

    Electrophilic Substitution: Sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

    Amination: Formation of amino derivatives.

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of quinones.

Scientific Research Applications

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules or other chemical species. The presence of multiple halogens and a methoxy group influences its reactivity and interaction with different pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in halogen types, positions, or the presence of additional functional groups:

Compound Name Substituents (Positions) Molecular Formula CAS RN Key Structural Differences Similarity Score
1-Bromo-3-chloro-2-methoxybenzene Br (1), Cl (3), OCH₃ (2) C₇H₆BrClO 183802-98-4 Replaces fluorine (position 2) with methoxy 0.90
1-Bromo-2,3-difluoro-4-methoxybenzene Br (1), F (2,3), OCH₃ (4) C₇H₅BrF₂O 121219-03-2 Adds fluorine at position 3, removes chlorine 0.91
4-Bromo-2-chloro-1-methoxybenzene Br (4), Cl (2), OCH₃ (1) C₇H₆BrClO 3964-56-5 Alters substituent positions 0.81
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) C₆H₃BrClF 33863-76-2 Lacks methoxy group N/A

Key Insight : The target compound’s combination of halogens and methoxy is rare. Analogues with fewer halogens or shifted substituents exhibit lower polarity and altered reactivity .

Physicochemical Properties

Comparative data highlight the impact of substituents on physical properties:

Compound Name Molecular Weight Density (g/cm³) Refractive Index Melting Point (°C) Boiling Point (°C)
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene 239.45 1.72* 1.5470* Not reported Not reported
1-Bromo-3-chloro-5-fluorobenzene 209.45 1.72 1.5470 Not reported Not reported
1-Bromo-2-chloro-4-fluorobenzene 209.45 1.72 Not reported Not reported 38 (at 0.1 mmHg)

*Estimated based on analogues . The methoxy group increases molecular weight and density compared to non-methoxy analogues.

Biological Activity

1-Bromo-3-chloro-2-fluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structure, characterized by multiple halogen substituents and a methoxy group, suggests potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

This compound has the molecular formula C7H6BrClFC_7H_6BrClF and a molecular weight of approximately 239.47 g/mol. The presence of halogens typically enhances the lipophilicity and reactivity of such compounds, making them suitable for various biological applications.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer effects. For instance, studies have shown that halogenated aromatic compounds can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The inhibition concentrations (IC50) for these compounds often range from low micromolar to nanomolar levels, indicating potent biological activity.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.126Inhibits proliferation
Compound BMCF-717.02Induces apoptosis

Antimicrobial Activity

Halogenated compounds are also known for their antimicrobial properties. While specific data on this compound is sparse, its structural analogs have demonstrated effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of related halogenated benzene derivatives. These studies revealed that the presence of bromine and chlorine significantly enhanced the cytotoxicity against cancer cells compared to non-halogenated counterparts. For example, a derivative with similar halogenation patterns showed a GI50 (growth inhibition) value below 1 µM across multiple cancer cell lines, suggesting a strong potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Reactant of Route 2
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1-Bromo-3-chloro-2-fluoro-4-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.